molecular formula C19H19N5O5S B2750056 (Z)-N-(((4-nitrobenzyl)imino)(4-nitrophenyl)methyl)morpholine-4-carbothioamide CAS No. 637746-32-8

(Z)-N-(((4-nitrobenzyl)imino)(4-nitrophenyl)methyl)morpholine-4-carbothioamide

Cat. No.: B2750056
CAS No.: 637746-32-8
M. Wt: 429.45
InChI Key: KQLQWPCRNBNBHI-UHFFFAOYSA-N
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Description

(Z)-N-(((4-nitrobenzyl)imino)(4-nitrophenyl)methyl)morpholine-4-carbothioamide is a complex synthetic compound designed for research applications. Its structure incorporates multiple pharmacologically active motifs, including a morpholine-4-carbothioamide group and two distinct nitroaromatic systems. These structural features are commonly found in molecules with significant biological activity. Derivatives of 4-nitrobenzyl)morpholine and similar nitroaryl-morpholine compounds have been identified as key intermediates in the synthesis of investigational anticancer agents . Furthermore, the thiomorpholine core, a close analog of the morpholine group in this compound, is frequently employed in medicinal chemistry as a building block for various therapeutic areas, including antidiabetic, kinase inhibitors, and antimicrobial agents . The presence of the carbothioamide group adjacent to an imino function suggests potential for metal chelation or specific enzyme inhibition, which can be exploited in biochemical and pharmacological research. This product is intended for use as a standard in analytical studies, as a precursor in organic synthesis, and for exploratory biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[C-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]carbonimidoyl]morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S/c25-23(26)16-5-1-14(2-6-16)13-20-18(15-3-7-17(8-4-15)24(27)28)21-19(30)22-9-11-29-12-10-22/h1-8H,9-13H2,(H,20,21,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLQWPCRNBNBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC(=NCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound can be contextualized against structurally and functionally related molecules, focusing on substituent effects, biological activity, and synthetic pathways. Below is a comparative analysis supported by evidence from diverse sources:

Structural Analogues with Nitro-Aromatic Moieties
Compound Name Key Structural Features Biological Activity/Application Reference
Target Compound : (Z)-N-(((4-Nitrobenzyl)imino)(4-Nitrophenyl)methyl)morpholine-4-carbothioamide Dual 4-nitrophenyl groups, morpholine-4-carbothioamide, (Z)-imine configuration Hypothesized antimalarial/anticancer*
4-(4-Nitrophenyl)morpholin-3-one Single 4-nitrophenyl group, morpholin-3-one backbone Antimalarial (in vitro activity reported)
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamid 4-Nitrophenylaminoethyl group, thiazole-thioether linkage Anticancer, antiviral
4-(4-Aminophenyl)morpholin-3-one 4-Aminophenyl group (reduced nitro derivative), morpholin-3-one Intermediate for antimalarial agents

Key Observations :

  • Nitro Group Positioning: The target compound’s para-nitro substitution contrasts with ortho-nitro analogues (e.g., 2-nitrophenyl derivatives in ), which are often more sterically hindered and less electron-deficient.
  • Morpholine vs. Thiazole Backbones : While the target compound uses a morpholine-thioamide core, analogues with thiazole or isoxazole rings () exhibit distinct electronic profiles and metabolic stability. Thioamide groups may offer superior hydrogen-bonding capacity compared to amides .
  • Redox Activity: Unlike reduced derivatives (e.g., 4-aminophenyl morpholinones in ), the nitro groups in the target compound could act as prodrug moieties, releasing reactive intermediates under reductive conditions (e.g., in parasitic or tumor microenvironments) .

Q & A

Q. What are the recommended synthetic routes for (Z)-N-(((4-nitrobenzyl)imino)(4-nitrophenyl)methyl)morpholine-4-carbothioamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential reactions of aniline derivatives with thiourea and nitrobenzene derivatives under controlled conditions. Key steps include:

  • Coupling reactions : Use 4-nitrobenzylamine and 4-nitrophenylcarbaldehyde intermediates.
  • Thiourea incorporation : React with morpholine-4-carbothioamide to form the thioamide linkage.
  • Optimization : Employ continuous flow chemistry to enhance scalability and reduce side products. Monitor reaction progress via thin-layer chromatography (TLC) . Critical parameters include temperature (60–80°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : Confirm regiochemistry and hydrogen bonding via ¹H and ¹³C NMR (e.g., δ 8.2–8.5 ppm for nitroaromatic protons) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 452.3) .
  • X-ray crystallography : Resolve stereochemistry (Z-configuration) using SHELX programs for refinement .
  • FT-IR : Identify functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .

Q. How should the compound be stored to maintain stability during experimental workflows?

Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Avoid aqueous or protic solvents, as the thioamide group is susceptible to hydrolysis .

Q. What preliminary biological screening assays are suitable for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound's thiourea and nitro motifs. Use cell viability assays (MTT or resazurin) to evaluate cytotoxicity at concentrations ≤10 µM. Dose-response curves and IC₅₀ calculations are critical for initial activity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR or crystallographic results)?

  • Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC experiments.
  • Crystallographic refinement : Use SHELXL for high-resolution data to resolve ambiguous electron density maps .
  • Dynamic effects : Consider variable-temperature NMR to assess conformational flexibility impacting spectral data .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic or electrophilic reactions?

The morpholine-thioamide moiety acts as a hydrogen-bond acceptor, facilitating nucleophilic attack at the imino carbon. Computational studies (DFT) suggest a transition state stabilized by nitro group electron withdrawal. Kinetic isotope effects (KIEs) can experimentally probe proton transfer steps .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Solvent selection : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
  • Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-symmetry .
  • Thermal motion : Collect data at 100 K to reduce atomic displacement parameter (ADP) errors .

Q. Which computational methods are suitable for modeling interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding poses.
  • HOMO-LUMO analysis : Identify electron-rich regions (nitro groups) for electrophilic interactions .
  • MD simulations : Simulate binding dynamics over 50–100 ns to assess stability in aqueous environments .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Analog synthesis : Modify nitro positioning or replace morpholine with piperidine (see for related scaffolds).
  • Pharmacophore mapping : Highlight thioamide and nitro groups as critical for target engagement.
  • In vitro selectivity panels : Compare IC₅₀ values against off-target enzymes (e.g., cytochrome P450 isoforms) .

Q. What experimental strategies address discrepancies in reported biological activity (e.g., varying IC₅₀ values across studies)?

  • Standardized protocols : Use identical cell lines (e.g., HEK293 or HepG2) and assay conditions (pH, serum concentration).
  • Metabolic stability tests : Evaluate compound degradation in microsomal preparations to clarify bioavailability effects .
  • Orthogonal assays : Confirm enzyme inhibition with fluorescence-based and radiometric methods .

Tables

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Thiourea FormationMorpholine-4-carbonyl chloride, CS₂65–75
Nitrobenzyl Coupling4-Nitrobenzylamine, DMF, 70°C80–85
PurificationColumn chromatography (SiO₂, EtOAc/hexane)90

Table 2: Spectroscopic Benchmarks

TechniqueKey DataReference
¹H NMR (500 MHz, DMSO-d6)δ 8.4 (s, 1H, imino), δ 3.6 (m, 4H, morpholine)
FT-IR1520 cm⁻¹ (NO₂ asym. stretch)
X-ray DiffractionSpace group P2₁2₁2₁, R₁ = 0.045

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